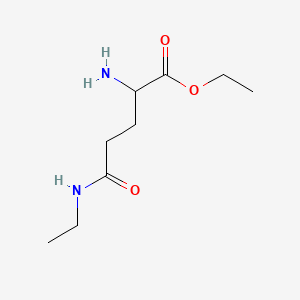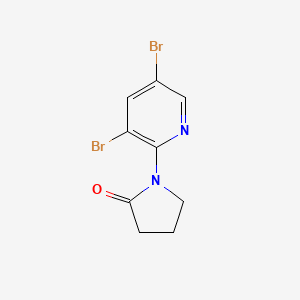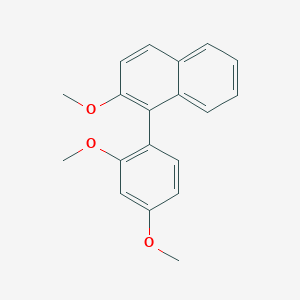
1,7-Bis(4-bromophenyl)-1,7-heptanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Bis(4-bromophenyl)-1,7-heptanedione is an organic compound characterized by the presence of two bromophenyl groups attached to a heptanedione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-bromophenyl)-1,7-heptanedione typically involves the reaction of 4-bromobenzaldehyde with heptane-1,7-dione under specific conditions. One common method involves dissolving 1,7-bis(4-bromophenyl)heptane-1,7-dione in trifluoroacetic acid, followed by the addition of triethylsilane dropwise with rapid stirring in an ice-water bath. The reaction is then stirred at ambient temperature for 48 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
化学反应分析
Types of Reactions
1,7-Bis(4-bromophenyl)-1,7-heptanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,7-Bis(4-bromophenyl)-1,7-heptanedione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1,7-Bis(4-bromophenyl)-1,7-heptanedione involves its interaction with molecular targets through its bromophenyl groups and ketone functionalities. These interactions can lead to various biological effects, such as antioxidant activity, by scavenging free radicals and inhibiting oxidative stress pathways .
相似化合物的比较
Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,7-heptanedione: Similar structure but with hydroxyl groups instead of bromine atoms.
1,7-Bis(4-methoxyphenyl)-1,7-heptanedione: Contains methoxy groups instead of bromine atoms.
Uniqueness
The bromine atoms make it more reactive in substitution reactions and can also enhance its biological activity compared to similar compounds with different substituents .
属性
分子式 |
C19H18Br2O2 |
|---|---|
分子量 |
438.2 g/mol |
IUPAC 名称 |
1,7-bis(4-bromophenyl)heptane-1,7-dione |
InChI |
InChI=1S/C19H18Br2O2/c20-16-10-6-14(7-11-16)18(22)4-2-1-3-5-19(23)15-8-12-17(21)13-9-15/h6-13H,1-5H2 |
InChI 键 |
GXLQICGAZPPGJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)CCCCCC(=O)C2=CC=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13712101.png)


![3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13712118.png)

![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)

![Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate](/img/structure/B13712159.png)
![3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B13712170.png)



![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)

